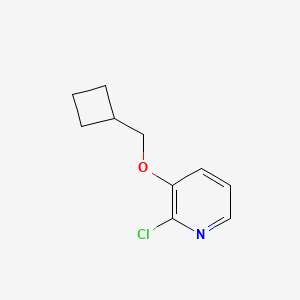

2-Chloro-3-(cyclobutylmethoxy)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-(cyclobutylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-10-9(5-2-6-12-10)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVUCNUEUYKPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-3-hydroxypyridine Intermediate

The preparation of 2-chloro-3-hydroxypyridine is a critical step and has been extensively studied. According to a detailed European patent (EP 0 939 079 B1), the compound can be prepared efficiently by chlorination of 3-hydroxypyridine using sodium hypochlorite under controlled pH and temperature conditions.

- Starting material: 3-hydroxypyridine (commercially available).

- Reagent: Sodium hypochlorite (NaOCl) in aqueous medium.

- pH control: The reaction is conducted at a pH of 11–13, preferably around 12.

- Temperature: Between -5 to 10°C to optimize yield and minimize by-products.

- Stoichiometry: Sodium hydroxide (NaOH) is used to maintain alkaline conditions; typically 1 to 1.2 equivalents relative to 3-hydroxypyridine; sodium hypochlorite is used at 1 to 1.1 equivalents.

- Work-up: After reaction completion, the mixture is acidified to pH 3–4 to precipitate the product, which is then filtered and washed.

Representative reaction conditions and yields from patent examples:

| Parameter | Example H1 | Example H2 |

|---|---|---|

| 3-Hydroxypyridine (g) | 60 | In situ generated (from 2-aminomethylfuran and Cl2) |

| Sodium hydroxide solution (%) | 30% aqueous NaOH (99 g) | Adjusted to pH 12 with NaOH |

| Sodium hypochlorite solution | 12% aqueous NaOCl (383 g) | 15% aqueous NaOCl (335 g) |

| Temperature | 0°C | 0–5°C |

| pH during reaction | Maintained at 12 | Maintained at 12 |

| Yield | 85% of theory | 81% of theory |

This method offers a high yield and is scalable, avoiding the use of hazardous reagents like chlorine gas directly in the chlorination step. The use of sodium hypochlorite and pH control minimizes side reactions and by-product formation.

Alkoxylation to Introduce the Cyclobutylmethoxy Group

While the patent and literature primarily describe preparation of 2-chloro-3-hydroxypyridine, the subsequent step to obtain 2-chloro-3-(cyclobutylmethoxy)pyridine involves substitution of the hydroxyl group with cyclobutylmethoxy via nucleophilic substitution.

- Starting material: 2-chloro-3-hydroxypyridine.

- Alkylating agent: Cyclobutylmethanol or cyclobutylmethyl halide (e.g., bromide or chloride).

- Catalyst/Base: Strong base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Heating under reflux or elevated temperature to facilitate substitution.

This step is a standard Williamson ether synthesis adapted for heteroaromatic systems. The reaction proceeds via the formation of the alkoxide ion from 2-chloro-3-hydroxypyridine, which then displaces a suitable leaving group on the cyclobutylmethyl derivative.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination | 3-Hydroxypyridine | NaOCl, NaOH, pH 11–13, 0–10°C | 2-Chloro-3-hydroxypyridine | 81–85 | High yield, aqueous medium, eco-friendly |

| 2 | Alkoxylation (Williamson) | 2-Chloro-3-hydroxypyridine | Cyclobutylmethanol/halide, base, DMF/DMSO, heat | 2-Chloro-3-(cyclobutylmethoxy)pyridine | Variable* | Standard ether formation; conditions optimized per lab |

*Exact yields for the alkoxylation step depend on reaction optimization and are typically reported in specialized synthetic literature.

Research Findings and Considerations

- The chlorination method using sodium hypochlorite is preferred industrially due to safety, scalability, and environmental considerations compared to direct chlorination with chlorine gas.

- Maintaining alkaline pH during chlorination is critical to prevent over-chlorination and formation of undesired by-products.

- The use of 3-hydroxypyridine directly from its hydrochloric acid reaction mixture without isolation improves overall yield and reduces processing steps.

- Alkoxylation requires careful control of reaction conditions to avoid side reactions such as elimination or multiple substitutions.

- Purification of the final product typically involves crystallization or chromatographic techniques depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclobutylmethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Cross-Coupling Reactions: The pyridine ring can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl or heterobiaryl compounds.

Scientific Research Applications

2-Chloro-3-(cyclobutylmethoxy)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the cyclobutylmethoxy group can influence the compound’s reactivity and binding affinity. These structural features may enable the compound to interact with enzymes, receptors, or other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

Key analogs and their substituent effects:

*Estimated based on cyclobutylmethoxy analogs.

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 2-Chloro-3-(trifluoromethyl)pyridine enhances electrophilicity and stability, making it suitable for agrochemicals . In contrast, the cyclobutylmethoxy group introduces steric bulk and moderate electron-donating effects, which may favor binding interactions in pharmaceuticals.

- Heterocyclic Moieties : The oxadiazole ring in 2-Chloro-3-(3-cyclopropyl-oxadiazolyl)pyridine offers hydrogen-bonding sites, enhancing pharmacological activity compared to alkoxy-substituted analogs .

2-Chloro-3-(cyclobutylmethoxy)pyridine

Nucleophilic Substitution: Reacting 2,3-dichloropyridine with cyclobutylmethanol under basic conditions.

Protection/Deprotection Strategies : Using trimethylsilyl or tert-butyldimethylsilyl groups to stabilize intermediates, as seen in related compounds .

Comparison with Other Compounds:

- 2-Chloro-3-(trifluoroethoxy)pyridine: Synthesized via reaction of 3-amino-2-chloropyridine with trifluoroethanol and n-butyl nitrite, yielding high-purity product .

- 2-Chloro-3-(trifluoromethyl)pyridine : Produced industrially by halogen exchange or direct fluorination, leveraging the CF₃ group’s stability .

Challenges : Cyclobutylmethoxy derivatives may require optimized conditions to avoid ring strain and side reactions, unlike smaller alkoxy groups.

Biological Activity

2-Chloro-3-(cyclobutylmethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a chloro group and a cyclobutylmethoxy moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2-Chloro-3-(cyclobutylmethoxy)pyridine is . Its structure includes:

- A pyridine ring , which is known for its role in various biological activities.

- A chlorine atom , which can enhance lipophilicity and influence receptor binding.

- A cyclobutylmethoxy group , which may contribute to selectivity and potency against specific biological targets.

The biological activity of 2-Chloro-3-(cyclobutylmethoxy)pyridine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the chloro group may enhance the compound's binding affinity to target sites, influencing pathways such as:

- Enzyme inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : The compound could act as an agonist or antagonist at certain receptor sites.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including 2-Chloro-3-(cyclobutylmethoxy)pyridine, exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including resistant strains. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showing promising results against Gram-positive bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Notably:

- Compounds structurally related to 2-Chloro-3-(cyclobutylmethoxy)pyridine have shown IC50 values indicating significant cytotoxicity against cancer cell lines.

Case Studies

- Antibacterial Screening : A study screened various pyridine derivatives, including 2-Chloro-3-(cyclobutylmethoxy)pyridine, against Staphylococcus aureus. The compound exhibited notable antibacterial activity with an MIC of 8 µg/mL, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Testing : In vitro assays using the SGC-7901 gastric cancer cell line revealed that 2-Chloro-3-(cyclobutylmethoxy)pyridine reduced cell viability significantly, with an IC50 value of approximately 15 µg/mL. This indicates potential for further development as an anticancer agent .

Comparative Analysis

To provide a clearer understanding of the biological activity of 2-Chloro-3-(cyclobutylmethoxy)pyridine, a comparison with similar compounds can be insightful.

| Compound Name | Biological Activity | IC50 (µg/mL) | MIC (µg/mL) |

|---|---|---|---|

| 2-Chloro-3-(cyclobutylmethoxy)pyridine | Antibacterial & Anticancer | 15 | 8 |

| 2-Chloro-3-pyridinol | Moderate Antibacterial | 20 | 10 |

| 2-Chloro-4-methylpyridine | Low Anticancer Activity | >50 | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.